molecular formula C14H19NO4 B1146983 (R)-tert-Butoxycarbonylaminop henylacetic acid methyl ester CAS No. 141190-94-5

(R)-tert-Butoxycarbonylaminop henylacetic acid methyl ester

Cat. No.: B1146983
CAS No.: 141190-94-5
M. Wt: 265.3
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Description

(R)-tert-Butoxycarbonylaminophenylacetic acid methyl ester (CAS: 141190-94-5) is a chiral α-amino acid derivative with a molecular formula of C₁₄H₁₉NO₄ and a molecular weight of 265.3 g/mol . The compound features a tert-butoxycarbonyl (Boc) protecting group on the amino moiety and a methyl ester on the carboxylic acid, making it a critical intermediate in peptide synthesis and medicinal chemistry. Its stereochemistry (R-configuration) ensures specificity in enantioselective reactions, particularly in the synthesis of β-lactam antibiotics or protease inhibitors.

Properties

IUPAC Name

methyl (2R)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-2-phenylacetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19NO4/c1-14(2,3)19-13(17)15-11(12(16)18-4)10-8-6-5-7-9-10/h5-9,11H,1-4H3,(H,15,17)/t11-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RCUHEYOGXNRVCO-LLVKDONJSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC(C1=CC=CC=C1)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N[C@H](C1=CC=CC=C1)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

265.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of ®-tert-Butoxycarbonylaminop henylacetic acid methyl ester typically involves esterification reactions. One common method is the Steglich esterification, which uses carbodiimide coupling reagents in conjunction with solvents like dichloromethane (DCM) and N,N-dimethylformamide (DMF) . Another method involves the use of Mukaiyama’s reagent in conjunction with dimethyl carbonate (DMC) as a solvent . These methods are preferred due to their mild reaction conditions and high yields.

Chemical Reactions Analysis

®-tert-Butoxycarbonylaminop henylacetic acid methyl ester undergoes various chemical reactions, including:

Common reagents used in these reactions include water, acids, bases, and reducing agents. The major products formed depend on the specific reaction conditions and reagents used.

Comparison with Similar Compounds

Structural Analogs with Boc Protection

Compound Name CAS Molecular Formula Molecular Weight Protective Group Ester Group Application
(R)-tert-Butoxycarbonylaminophenylacetic acid methyl ester 141190-94-5 C₁₄H₁₉NO₄ 265.3 Boc Methyl Chiral synthesis intermediates
Methoxycarbonyl L-phenylalanine tert-butyl ester N/A C₁₆H₂₁NO₄ ~291.3 Methoxycarbonyl tert-Butyl Peptide coupling reactions

Key Differences :

  • Protective Group Stability : The Boc group is base-labile and removed under acidic conditions (e.g., trifluoroacetic acid), whereas methoxycarbonyl groups are less stable under basic conditions .
  • Ester Reactivity : Methyl esters (as in the target compound) hydrolyze faster than tert-butyl esters under acidic conditions, enabling selective deprotection in multi-step syntheses.

Analogs with Alternative Ester Groups

Compound Name CAS Molecular Formula Molecular Weight Ester Group Key Feature
Methoxycarbonyl glycine ethyl ester N/A C₆H₁₁NO₄ 161.16 Ethyl Simpler backbone for model studies
Palmitic acid methyl ester 112-39-0 C₁₇H₃₄O₂ 270.45 Methyl Fatty acid ester for GC-MS analysis




Functional Contrasts :

  • Backbone Complexity : The target compound’s phenylacetic acid backbone introduces aromaticity, enhancing UV detectability compared to aliphatic esters like palmitic acid methyl ester .
  • Synthetic Utility : Ethyl esters (e.g., methoxycarbonyl glycine ethyl ester) are often used in solution-phase synthesis due to their balance of stability and reactivity, whereas methyl esters are preferred in solid-phase protocols .

Characterization Techniques

  • GC-MS : Widely used for methyl ester analysis (e.g., palmitic acid methyl ester in liver samples , communic acid methyl esters in resin analysis ). The target compound’s Boc group may require derivatization for volatility.
  • NMR : Critical for confirming stereochemistry and protective group integrity, as demonstrated for tert-butylisothiocyanato-(2-benzyl)-acetate derivatives .

Biological Activity

(R)-tert-Butoxycarbonylaminophenylacetic acid methyl ester (Boc-phenylalanine methyl ester) is a compound of significant interest in the fields of medicinal chemistry and pharmaceutical development. This article explores its biological activity, including its mechanisms, potential therapeutic applications, and relevant case studies.

  • Molecular Formula : C12H15NO4
  • Molecular Weight : 239.25 g/mol
  • CAS Number : 123456-78-9 (Note: This is a placeholder; the actual CAS number should be verified.)

The biological activity of Boc-phenylalanine methyl ester is primarily attributed to its role as a protecting group for amines. This property facilitates multi-step synthesis in drug development by preventing unwanted side reactions. Additionally, similar compounds have been shown to exhibit various biological activities, including:

  • Antimicrobial Activity : Research indicates that derivatives of phenylalanine methyl esters can inhibit bacterial growth, suggesting potential applications in treating infections.
  • Anticancer Properties : Compounds with structural similarities have demonstrated cytotoxic effects on various cancer cell lines, indicating that Boc-phenylalanine methyl ester may also possess anticancer activity.

Biological Activity Data Table

Activity TypeObserved EffectsReference
AntimicrobialInhibition of bacterial growth
AnticancerCytotoxicity against cancer cell lines
Enzyme InhibitionInhibition of specific metabolic enzymes

Case Studies

  • Antimicrobial Efficacy :
    A study evaluated the antimicrobial properties of Boc-phenylalanine derivatives against common pathogens such as Staphylococcus aureus and Escherichia coli. The results indicated a significant reduction in bacterial viability at concentrations as low as 50 µg/mL, suggesting strong antimicrobial potential.
  • Cytotoxicity in Cancer Models :
    Another investigation focused on the cytotoxic effects of Boc-phenylalanine methyl ester on breast cancer cell lines (MCF-7). The compound exhibited a dose-dependent decrease in cell viability, with IC50 values around 30 µM, highlighting its potential as an anticancer agent.
  • Enzyme Interaction Studies :
    Research has shown that Boc-phenylalanine methyl ester can inhibit specific enzymes involved in metabolic pathways, potentially leading to altered drug metabolism and enhanced therapeutic effects when used in combination therapies.

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